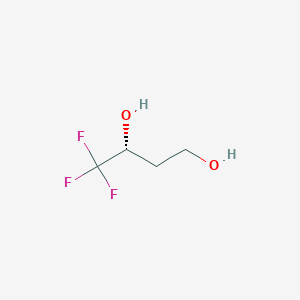

(R)-4,4,4-Trifluorobutane-1,3-diol

Übersicht

Beschreibung

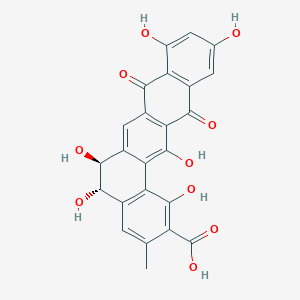

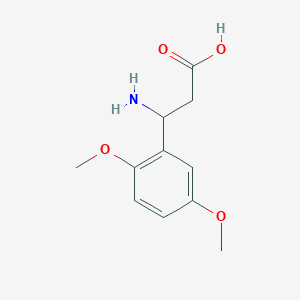

The compound "(R)-4,4,4-Trifluorobutane-1,3-diol" is a fluorinated organic molecule that has garnered attention due to its potential applications in various fields of chemistry, particularly in the synthesis of enantioselective compounds. The presence of the trifluoromethyl group and the diol functionality allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of 2-substituted 4,4,4-trifluorobutane-1,3-diols, including the (R)-enantiomer, has been achieved through an organocatalytic asymmetric direct aldol reaction. This process involves the in situ generation of unstable trifluoroacetaldehyde from its ethyl hemiacetal, catalyzed by l-prolinamide. The reaction proceeds with various aldehydes in dichloromethane at 0°C, followed by reduction with sodium borohydride. The yields range from moderate to good (31-84%), with low diastereoselectivities but high enantioselectivities (64-97% ee) .

Molecular Structure Analysis

The molecular structure of "this compound" is characterized by its chiral centers and the presence of a trifluoromethyl group. The stereochemistry of the molecule is crucial for its reactivity and the enantioselectivity of the reactions it undergoes. The configuration of the chiral centers determines the molecule's physical and chemical properties and its interaction with other chiral substances.

Chemical Reactions Analysis

The trifluoromethyl group in "this compound" significantly influences its reactivity. It can undergo various chemical reactions, including nucleophilic substitutions and eliminations, due to the electron-withdrawing nature of the fluorine atoms. The diol part of the molecule can participate in the formation of acetals and esters, and can also act as a chelating agent in coordination chemistry. The enantioselective synthesis of related compounds, such as (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid, demonstrates the utility of such fluorinated diols in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are influenced by its molecular structure. The trifluoromethyl group imparts a degree of lipophilicity, while the hydroxyl groups contribute to its hydrophilicity and potential for hydrogen bonding. These properties are essential for the solubility and reactivity of the compound in different solvents, which is critical for its applications in chemical synthesis. The compound's stability under various conditions is also an important aspect of its chemical properties, as seen in the use of related tartrate-derived diols in protecting groups for boronic acids .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

Synthesis of Ruthenium(II) Complexes

(R)-4,4,4-Trifluorobutane-1,3-diol derivatives are utilized in synthesizing novel binuclear ruthenium(II) complexes. These complexes exhibit strong two-photon absorption due to electronic extensive delocalization and undergo reversible or quasi-reversible one-electron metal-centered redox processes (Yang et al., 2008).

Enantioselective Synthesis

The compound is involved in the organocatalytic asymmetric synthesis of 2-substituted derivatives. This process involves the in situ generation of gaseous and unstable trifluoroacetaldehyde, resulting in moderate to good yields with high enantioselectivities (Funabiki et al., 2015).

Luminescent Material Development

Used in the creation of Eu(III) tetrakis(β-diketonate) dimeric complexes, these compounds exhibit bright red luminescence and are potential materials for photonic applications due to their high emission quantum yields (Biju et al., 2014).

Dye-Sensitized Solar Cells

Derivatives of this compound are used in synthesizing ruthenium(II)-polypyridyl sensitizers for dye-sensitized solar cells, showcasing intense visible light absorption and potential for energy conversion applications (Islam et al., 2006).

Analytical and Detection Techniques

Fluorescent Probing

A derivative of this compound serves as a fluorescent probe for real-time monitoring of cationic photopolymerization, displaying significant spectral shifts during polymerization processes and offering high sensitivity (Ortyl et al., 2014).

Selective Bilirubin Detection

Complexes formed from this compound are used in detecting total bilirubin in blood-serum samples, showing high selectivity and sensitivity, which is critical for medical diagnostics and treatment monitoring (Yang et al., 2018).

Eigenschaften

IUPAC Name |

(3R)-4,4,4-trifluorobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLIIHMYYAHRGK-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292570 | |

| Record name | (3R)-4,4,4-Trifluoro-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135859-36-8 | |

| Record name | (3R)-4,4,4-Trifluoro-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135859-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-4,4,4-Trifluoro-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)